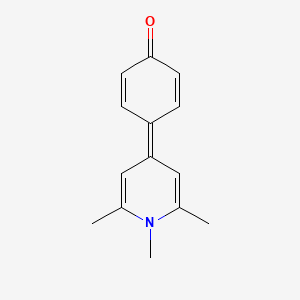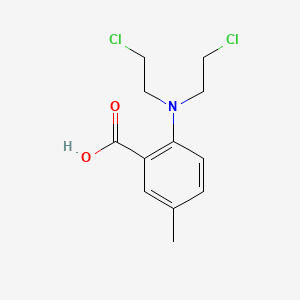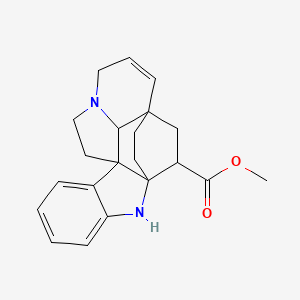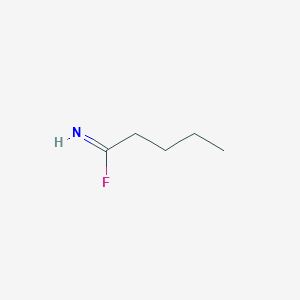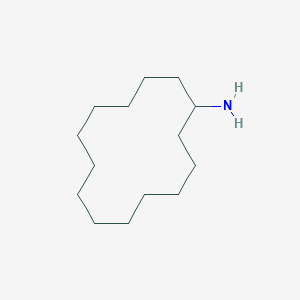
Cyclotetradecanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetradecanamine is a chemical compound with the molecular formula C14H29N . It is a cycloalkane derivative, specifically a cyclotetradecane with an amine group attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclotetradecanamine can be synthesized through several methods. One common approach involves the cyclization of linear tetradecane derivatives followed by amination. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the cyclization process. Another method involves the reduction of cyclotetradecanone using amine reagents under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of this compound with high purity. The process may also involve purification steps such as distillation and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotetradecanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclotetradecane, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Cyclotetradecanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclotetradecanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclotetradecane: The parent hydrocarbon without the amine group.
Cyclotetradecanone: The ketone derivative of cyclotetradecane.
Cyclotetradecanol: The alcohol derivative of cyclotetradecane.
Uniqueness
Cyclotetradecanamine is unique due to the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.
Propriétés
Numéro CAS |
5266-68-2 |
|---|---|
Formule moléculaire |
C14H29N |
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
cyclotetradecanamine |
InChI |
InChI=1S/C14H29N/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h14H,1-13,15H2 |
Clé InChI |
PYCCWQTUXZJGSL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCC(CCCCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



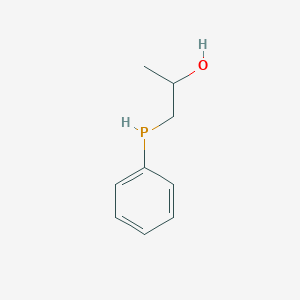
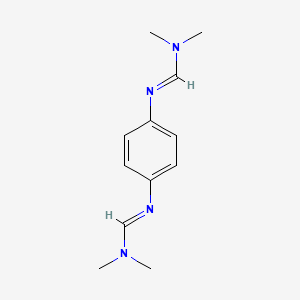
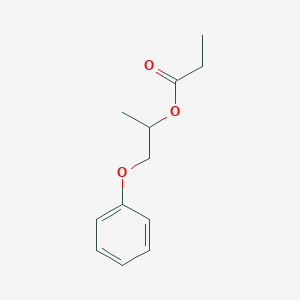
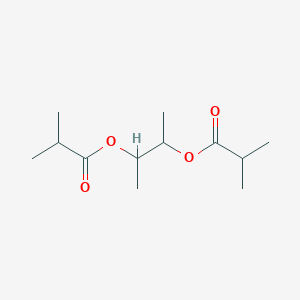
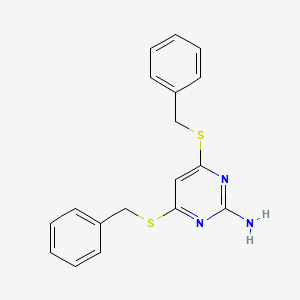


![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
![3,3'-Di-tert-butyl-5,5'-diethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14741264.png)
